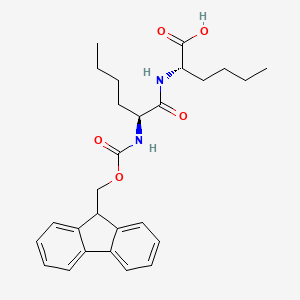

Fmoc-Nle-Nle-OH

Description

The Role of Unnatural Amino Acids in Contemporary Peptide Science

Unnatural amino acids (UAAs) are amino acids that are not among the 20 common proteinogenic amino acids. Their incorporation into peptides is a powerful strategy in medicinal chemistry and protein engineering to enhance therapeutic properties. tcichemicals.comgoogle.com UAAs can improve peptide stability against enzymatic degradation, modulate biological activity, and constrain peptide conformation to increase receptor affinity and selectivity. tcichemicals.com

Norleucine (Nle), an isomer of leucine (B10760876), is a key unnatural amino acid used in peptide design. chemimpex.com It is often used as a substitute for methionine because its side chain is isosteric to methionine's but lacks the easily oxidizable sulfur atom. researchgate.net This substitution can increase the chemical stability and shelf-life of a peptide therapeutic. The incorporation of norleucine can also be used to probe the structural and functional roles of leucine and methionine residues in proteins and peptides. chemimpex.com

Significance of N-Protected Dipeptides as Key Building Blocks in Chemical Synthesis

N-protected dipeptides are valuable reagents in peptide synthesis. nih.govnih.gov Using a dipeptide as a single coupling unit can help to overcome synthetic challenges associated with certain peptide sequences. For instance, the coupling of two sterically hindered amino acids can be inefficient. By pre-forming the dipeptide, this difficult coupling step can be circumvented during the main solid-phase synthesis.

Furthermore, the use of N-protected dipeptides can reduce the risk of side reactions, such as the formation of diketopiperazines, which can occur after the deprotection of the second amino acid on a solid support. nih.gov Synthesizing dipeptides in solution phase allows for easier purification before their use in the stepwise synthesis of a longer peptide, ultimately leading to a purer final product. The synthesis of N-protected dipeptides is a well-established process, often involving the coupling of an N-protected amino acid with an unprotected or C-terminally protected amino acid. medchemexpress.comCurrent time information in New York, NY, US.

Historical Context and Evolution of Fluorenylmethoxycarbonyl (Fmoc) Chemistry for Peptide Synthesis

The chemical synthesis of peptides has undergone significant evolution. Early methods in solution were laborious and time-consuming. nih.gov A major breakthrough was the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield in the 1960s, a discovery for which he was awarded the Nobel Prize. rsc.orgcymitquimica.comabbexa.com The initial SPPS strategies primarily used the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus, which required strong acidic conditions (like hydrofluoric acid) for its removal and for the final cleavage of the peptide from the resin. rsc.orgnih.gov

In 1970, Louis A. Carpino and Grace Y. Han introduced the fluorenylmethoxycarbonyl (Fmoc) protecting group. nih.govgoogle.com This group is stable to acids but can be readily removed by a weak base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). The adoption of Fmoc chemistry for SPPS in the late 1970s marked a significant advancement. google.com The Fmoc/tBu (tert-butyl for side-chain protection) strategy offered an orthogonal protection scheme with milder reaction conditions. medchemexpress.com This gentler approach is compatible with a wider range of sensitive and modified amino acids, which was a limitation of the harsh acid-based Boc chemistry. nih.gov The ease of monitoring the Fmoc deprotection by UV spectroscopy further contributed to its widespread adoption, making it the predominant method for peptide synthesis in both academic and industrial research today. medchemexpress.comrsc.org

Compound Names Table

| Abbreviation | Full Name |

| Fmoc-Nle-Nle-OH | Fluorenylmethoxycarbonyl-Norleucyl-Norleucine |

| Fmoc | 9-Fluorenylmethoxycarbonyl |

| Nle | Norleucine |

| SPPS | Solid-Phase Peptide Synthesis |

| DMF | Dimethylformamide |

| UAA | Unnatural Amino Acid |

| Boc | tert-Butyloxycarbonyl |

| tBu | tert-Butyl |

| TFA | Trifluoroacetic Acid |

| HOBt | 1-Hydroxybenzotriazole (B26582) |

| WSCI | 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide |

| DIC | Diisopropylcarbodiimide |

| NMM | N-Methylmorpholine |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O5/c1-3-5-15-23(25(30)28-24(26(31)32)16-6-4-2)29-27(33)34-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-24H,3-6,15-17H2,1-2H3,(H,28,30)(H,29,33)(H,31,32)/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMWKHIVYXYTMB-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CCCC)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for Fmoc Nle Nle Oh and Its Conjugates

Solid-Phase Peptide Synthesis (SPPS) Approaches Utilizing Fmoc-Nle-Nle-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. biosynth.com The use of pre-formed dipeptides like this compound can be advantageous in SPPS, particularly in overcoming challenges associated with the coupling of hydrophobic residues and mitigating certain side reactions. iris-biotech.de

Optimization of Coupling Reagents and Reaction Conditions for this compound Integration

The efficiency of incorporating this compound into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagents and reaction conditions. chempep.com Norleucine, being a hydrophobic amino acid, can present challenges in peptide synthesis, including aggregation of the growing peptide chain. masterorganicchemistry.com The selection of an appropriate activating agent is critical to drive the coupling reaction to completion and minimize side reactions like racemization. bachem.com

Commonly used coupling reagents in Fmoc-SPPS include phosphonium (B103445) salts like BOP and PyBOP, and aminium/uronium salts such as HBTU, TBTU, and HATU. chempep.com These reagents convert the carboxylic acid of the Fmoc-dipeptide into a highly reactive species that readily forms a peptide bond with the free amine of the resin-bound peptide. chempep.com For particularly "difficult" couplings, which can occur with hydrophobic sequences, more potent reagents like HATU may be necessary to ensure high yields. chempep.com The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, can further accelerate the acylation process and reduce the risk of epimerization. chempep.com

The choice of solvent also plays a crucial role. A mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF) is often employed, as DCM is optimal for the initial activation step, while the more polar DMF facilitates the subsequent coupling reaction. chempep.com To overcome aggregation issues common with hydrophobic peptides, the use of chaotropic salts or heating during coupling cycles has been explored. nih.gov Microwave-assisted coupling has also emerged as a technique to accelerate reaction times. chempep.com

Table 1: Common Coupling Reagents and Conditions for Fmoc-SPPS

| Coupling Reagent | Additive | Base | Solvent | Key Features |

|---|---|---|---|---|

| DCC/DIC | HOBt, HOSu | NMM (if needed) | DCM, DMF | Traditional carbodiimides; DIC is preferred in SPPS due to soluble urea (B33335) byproduct. bachem.com |

| HBTU/TBTU | HOBt | DIPEA, NMM | DMF | Popular aminium salts providing high coupling rates. chempep.combachem.com |

| HATU | HOAt | DIPEA, Collidine | DMF | Highly potent reagent for difficult couplings, reduces racemization. chempep.com |

| PyBOP | - | DIPEA | DMF | Phosphonium salt that achieves high coupling rates with minimal side reactions. bachem.com |

| DEPBT | HOOBt | - | DMF | Used for coupling racemization-prone residues like Fmoc-His(Trt)-OH. bachem.com |

This table is interactive. Click on the headers to sort.

Design and Selection of Resin Supports in this compound Containing Peptide Assembly

For the synthesis of peptides containing hydrophobic residues, the resin's hydrophobicity can be a significant factor. Traditional polystyrene (PS) resins, cross-linked with divinylbenzene (B73037) (DVB), are widely used due to their low cost and chemical inertness. biosynth.comrsc.org However, their hydrophobic nature can sometimes exacerbate aggregation issues with hydrophobic peptides. masterorganicchemistry.comrsc.org

To address this, more hydrophilic resins have been developed. These include polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (PEG-PS), such as TentaGel and Champion, and fully PEG-based resins like ChemMatrix. rsc.org These resins offer improved swelling in polar solvents and can enhance reaction kinetics, making them suitable for the synthesis of "difficult" peptides. rsc.orgmerckmillipore.com Diethylene glycol (DEG)-crosslinked polystyrene (DEG-PS) resins have also emerged as a promising alternative, demonstrating reduced hydrophobicity and improved flexibility, leading to higher purities and yields for challenging sequences. rsc.org

The linker, which connects the peptide to the resin, determines the conditions for the final cleavage of the peptide. For the synthesis of peptide acids, Wang and 2-chlorotrityl chloride resins are commonly used. merckmillipore.com The 2-chlorotrityl chloride resin is particularly advantageous as it is hyper-acid labile, allowing for the cleavage of the peptide while keeping acid-sensitive side-chain protecting groups intact. merckmillipore.com This is also beneficial for reducing diketopiperazine formation, a common side reaction at the dipeptide stage. chempep.commerckmillipore.com

Table 2: Resin Supports for Fmoc-SPPS of Hydrophobic Peptides

| Resin Type | Polymer Matrix | Linker Type | Key Characteristics |

|---|---|---|---|

| Polystyrene (PS) | Polystyrene-Divinylbenzene (PS-DVB) | Various (e.g., Wang, Rink) | Inexpensive, mechanically stable, but can promote aggregation of hydrophobic peptides. biosynth.comrsc.org |

| PEG-Grafted Polystyrene (PEG-PS) | Polystyrene with grafted PEG chains | Various | Improved hydrophilicity and swelling, good for difficult sequences. rsc.org |

| ChemMatrix® | Polyethylene glycol (PEG) | Various | Highly hydrophilic, excellent for very difficult and long peptides, but can have lower loading capacities. rsc.org |

| DEG-Crosslinked Polystyrene (DEG-PS) | Polystyrene-Diethylene Glycol Dimethacrylate | Various | Reduced hydrophobicity, enhanced flexibility, good for challenging sequences. rsc.org |

| 2-Chlorotrityl Chloride Resin | Polystyrene | 2-Chlorotrityl | Highly acid-labile, allows for mild cleavage conditions, reduces diketopiperazine formation. chempep.commerckmillipore.com |

This table is interactive. Click on the headers to sort.

Mitigation of Side Reactions During Fmoc Deprotection and Peptide Elongation Sequences

During Fmoc-SPPS, several side reactions can occur during the repetitive steps of Fmoc deprotection and peptide elongation, potentially leading to impurities and reduced yields. iris-biotech.de The use of a dipeptide like this compound can help circumvent some of these issues, but careful consideration of reaction conditions is still necessary.

One of the most notorious side reactions is diketopiperazine (DKP) formation, which is particularly prone to occur at the dipeptide stage. iris-biotech.dechempep.com This intramolecular cyclization cleaves the peptide from the resin, resulting in a truncated product. chempep.com Using pre-formed dipeptides like this compound instead of coupling the second amino acid individually can mitigate this issue. chempep.com The choice of resin is also critical; bulky linkers, such as the 2-chlorotrityl linker, can sterically hinder DKP formation. chempep.commerckmillipore.com

Incomplete Fmoc deprotection can lead to deletion sequences. iris-biotech.de This can be addressed by extending the deprotection time, repeating the deprotection step, or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small amounts. iris-biotech.de

Solution-Phase Synthetic Routes for this compound Precursors and Analogs

While SPPS is dominant, solution-phase synthesis remains a viable and sometimes necessary approach, particularly for the preparation of peptide precursors like this compound and its analogs. mdpi.comresearchgate.net Solution-phase methods offer flexibility and can be advantageous for large-scale synthesis. researchgate.net

The synthesis of dipeptides in solution typically involves the coupling of an N-protected amino acid with a C-protected amino acid ester. mdpi.com For this compound, this would involve coupling Fmoc-Nle-OH with an ester of norleucine, followed by saponification of the ester to yield the final dipeptide. A variety of coupling reagents can be employed, similar to those used in SPPS. mdpi.com

Recent advancements have focused on making solution-phase synthesis more efficient. For instance, the use of titanium tetrachloride (TiCl4) as a condensing agent in pyridine, combined with microwave heating, has been shown to rapidly produce dipeptides in high yields with retention of chiral integrity. mdpi.comresearchgate.net Another approach involves using diisopropylcarbodiimide (DIC) with an additive like N-hydroxybenzotriazole (HONB) in DMF under microwave irradiation. mdpi.com

Solution-phase synthesis can also be adapted for creating analogs of this compound, such as those with modified side chains or backbone structures. For example, Fmoc-protected norleucine derivatives with modified amide moieties have been synthesized in solution. dovepress.com

Advanced Bioconjugation Strategies Involving this compound Scaffolds

The this compound scaffold, and peptides containing this motif, can be utilized in various bioconjugation strategies to create more complex biomolecules. chemimpex.com Bioconjugation involves the attachment of peptides to other molecules, such as proteins, nucleic acids, or surfaces, to impart new functionalities. chemimpex.comchemimpex.com

The Fmoc group itself, while primarily a protecting group, can be leveraged in certain purification or immobilization strategies due to its hydrophobicity. However, more commonly, the peptide is first synthesized and deprotected, and then specific reactive handles incorporated into the peptide sequence are used for conjugation.

For peptides containing the Nle-Nle motif, bioconjugation can be achieved by incorporating an amino acid with a reactive side chain elsewhere in the peptide sequence. For example, a lysine (B10760008) residue can be incorporated, and its side-chain amino group can be selectively modified. cymitquimica.com Alternatively, unnatural amino acids with "clickable" functional groups, such as azides or alkynes, can be introduced into the peptide sequence during SPPS, allowing for highly specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry reactions. cymitquimica.com

The development of solution-phase, Fmoc-based peptide synthesis methods compatible with DNA-encoded libraries (DECLs) also opens up new avenues for the bioconjugation of Nle-Nle containing peptides to DNA, enabling the creation of large libraries for drug discovery. acs.orgnih.gov

Molecular Design and Derivatization Strategies Incorporating Norleucine Residues

Rational Design Principles for Norleucine-Containing Peptide Sequences

The use of norleucine in peptide design is a deliberate strategy to enhance specific properties of the final molecule, primarily focusing on improving stability and mimicking natural residues without their inherent liabilities. proteogenix.scienceresearchgate.net A key principle guiding its inclusion is its function as an isostere of methionine (Met). wikipedia.orgrsc.org Methionine's thioether side chain is susceptible to oxidation, which can compromise a peptide's activity and shelf-life. proteogenix.sciencethermofisher.com By replacing methionine with the chemically robust and non-oxidizable norleucine, researchers can create more stable peptide analogs for therapeutic and diagnostic applications. thermofisher.comgenscript.com

The linear, unbranched, and hydrophobic nature of the norleucine side chain also contributes to its utility. nih.gov Unlike the branched side chains of leucine (B10760876) and isoleucine, the flexibility of norleucine's side chain can influence peptide conformation and packing. mdpi.comnih.gov This allows for the fine-tuning of hydrophobic interactions that are critical for protein-protein binding and peptide self-assembly. nih.gov Rational design often involves substituting leucine or other hydrophobic residues with norleucine to systematically probe the effect of side-chain architecture on biological activity. nih.gov In silico tools and quantitative structure-activity relationship (QSAR) analyses can be employed to predict the impact of norleucine incorporation, enabling the design of peptides with optimized characteristics from the outset. researchgate.net The goal is to create peptides that retain or exceed the bioactivity of their native counterparts while possessing superior stability. proteogenix.science

Stereochemical Control and Conformational Impact in Fmoc-Nle-Nle-OH-Derived Peptides

Stereochemistry is a critical determinant of a peptide's three-dimensional structure and, consequently, its function. In peptides derived from this compound, the stereochemical configuration (L- or D-) of each norleucine residue profoundly impacts the resulting conformational preferences. Peptides composed of D,L-alternating amino acids often adopt unique secondary structures not commonly observed in homochiral (all-L) peptides. nih.gov

Research on D,L-alternating oligonorleucines has revealed that they behave differently from oligopeptides of other hydrophobic amino acids like valine or leucine, which readily form β-helices. nih.gov Instead, non-methylated oligonorleucines tend to form insoluble aggregates, likely composed of α-pleated sheet structures. nih.gov The linear side chain of norleucine appears to have greater conformational freedom compared to branched isomers, which may facilitate the tight packing required for such aggregation. mdpi.com

Chemical Modifications of Norleucine within Peptide Architectures

To further expand the functional repertoire of norleucine-containing peptides, various chemical modifications can be introduced. These derivatizations target the amino acid backbone or side chain to enhance properties such as metabolic stability, receptor affinity, and intermolecular interactions.

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a powerful strategy to modulate peptide properties. nih.gov This modification can significantly enhance metabolic stability by protecting the adjacent peptide bond from cleavage by proteases. In the context of norleucine-containing peptides, N-methylation serves multiple purposes. It is a valuable tool in drug development for improving bioavailability and efficacy. chemimpex.com

A key conformational consequence of N-methylation is the disruption of hydrogen bonding networks. This can prevent the formation of undesirable aggregates, a common issue with hydrophobic peptides. nih.gov For instance, while D,L-alternating oligonorleucines tend to aggregate, their N-methylated counterparts remain soluble and preferentially form stable, single-stranded or double-stranded β-helices. nih.gov The introduction of N-methyl groups can also lock the peptide into a specific conformation, which can be advantageous for binding to a biological target. rsc.org Studies have shown that N-methylation can nucleate β-hairpin conformations, expanding the toolkit for designing folded peptides with diverse functional groups at the turn region. rsc.org

| Modification | Effect on Norleucine-Containing Peptides | Research Findings | Citation |

| N-Methylation | Increases metabolic stability | Protects against proteolytic degradation. | |

| Prevents aggregation | Disrupts intermolecular hydrogen bonds that lead to aggregation. | nih.gov | |

| Induces specific conformations | Can nucleate β-hairpin turns and promote the formation of β-helices. | rsc.org, nih.gov | |

| Improves solubility | Reduces the potential for insoluble sheet-like aggregate formation. | nih.gov |

Phosphorylation is a crucial post-translational modification that regulates countless cellular processes. While norleucine itself lacks a hydroxyl group for direct phosphorylation, it is frequently incorporated into synthetic peptides used to study phosphorylation events. oup.comresearchgate.net In these peptides, norleucine typically serves as a stable substitute for methionine, which can be oxidized under experimental conditions, thereby preventing interference with the analysis of kinase or phosphatase activity. researchgate.netrsc.org For example, synthetic peptides containing norleucine have been used as substrates to characterize the activity of various protein kinases. oup.com

Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, is a strategy used in medicinal chemistry to enhance the pharmacological properties of molecules. dovepress.commdpi.com Introducing halogens into the norleucine side chain can profoundly influence a peptide's lipophilicity, metabolic stability, and binding affinity. mdpi.comnih.gov For example, the synthesis of Fmoc-(S)-6,6,6-trifluoro-norleucine provides a building block for creating peptides with enhanced metabolic stability. mdpi.com

A significant consequence of halogenation is the ability of heavier halogens (Cl, Br, I) to form halogen bonds (X-bonds). rsc.org A halogen bond is a noncovalent interaction between an electropositive region on the halogen atom (the σ-hole) and an electron-rich atom like oxygen or nitrogen in a protein's binding pocket. rsc.orgmdpi.com These interactions can be highly directional and specific, contributing significantly to binding affinity. dovepress.com By designing norleucine residues with strategically placed halogens, it is possible to create new, favorable interactions with a target receptor, leading to more potent and selective peptide inhibitors. dovepress.comresearchgate.net The strength of the halogen bond generally increases with the size and polarizability of the halogen, following the trend I > Br > Cl. rsc.org

| Halogen | Typical Influence on Peptide Properties | Interaction Type | Citation |

| Fluorine (F) | Increases metabolic stability and alters lipophilicity. | Can participate in weak hydrogen bonds (F···H). | mdpi.com, rsc.org |

| Chlorine (Cl) | Enhances binding affinity through halogen bonding. | Forms halogen bonds (C-Cl···O/N). | dovepress.com, rsc.org |

| Bromine (Br) | Stronger halogen bonding potential than chlorine. | Forms stronger halogen bonds (C-Br···O/N). | dovepress.com, mdpi.com |

| Iodine (I) | Strongest halogen bond donor among stable halogens. | Forms the strongest halogen bonds (C-I···O/N). | rsc.org, mdpi.com |

Glycosylation, the attachment of sugar moieties to a peptide, is another modification used to improve therapeutic properties, including stability, solubility, and in vivo half-life. nih.govresearchgate.net As with phosphorylation, norleucine is not directly glycosylated. Instead, glycosylation occurs on residues with appropriate functional groups, such as serine, threonine (O-glycosylation), or asparagine (N-glycosylation). researchgate.net

The synthesis of such complex glycopeptides is often performed using solid-phase peptide synthesis (SPPS) with the Fmoc strategy, as it avoids the harsh acidic conditions of Boc chemistry that can cleave sensitive glycosidic bonds. researchgate.netwikipedia.org There are two primary approaches: the linear (or building block) strategy, where a pre-glycosylated amino acid is incorporated during the stepwise synthesis, and the convergent strategy, where the full peptide and the glycan are synthesized separately and then joined together. wikipedia.org In these syntheses, norleucine can be incorporated into the peptide backbone as a stabilizing element, particularly as a replacement for oxidation-prone methionine. frontiersin.org This ensures that the peptide portion of the glycopeptide remains intact and active, while the glycan moiety confers enhanced pharmacokinetic properties. nih.govfrontiersin.org

Incorporation of Aza-Amino Acids in Norleucine Peptide Systems

The strategic substitution of amino acids within a peptide sequence is a cornerstone of medicinal chemistry, aiming to enhance biological activity, selectivity, and metabolic stability. One such modification is the introduction of aza-amino acids, where the α-carbon of an amino acid residue is replaced by a nitrogen atom. researchgate.netresearchgate.net This substitution creates a semicarbazide (B1199961) unit within the peptide backbone, which significantly influences the peptide's conformational properties and resistance to enzymatic degradation. researchgate.net Aza-peptides are known to exhibit a higher propensity for adopting beta-turn conformations, a feature that can be critical for mimicking bioactive conformations and improving receptor affinity. researchgate.netresearchgate.net The altered steric and electronic properties of the aza-amino acid residue can lead to enhanced biological profiles, including prolonged duration of action. researchgate.net

The incorporation of aza-amino acids into peptide chains, including those containing norleucine (Nle), has been a subject of extensive research. Norleucine itself is often used as a substitute for methionine to prevent oxidation. acs.org The synthesis of aza-peptides can be complex due to the different reactivity of the hydrazine (B178648) derivatives involved. researchgate.net However, methodologies have been developed for their systematic inclusion, including during solid-phase peptide synthesis (SPPS). acs.org A common strategy involves the use of N'-alkyl fluoren-9-ylmethyl carbazates, which can be activated for coupling to the growing peptide chain. researchgate.net Another approach is the "submonomer" strategy, which allows for the introduction of diverse side chains onto a common semicarbazone intermediate, facilitating the creation of aza-peptide libraries. researchgate.netresearchgate.net

Research has demonstrated the successful incorporation of aza-norleucine (azaNle) into complex peptide structures, leading to peptidomimetics with significant biological activity. A notable example involves the systematic replacement of amino acids in a cyclic d,l-α-peptide (CP-2), which has shown promise for its anti-amyloidogenic activity related to Alzheimer's disease. nih.gov In one study, the L-norleucine residue at position 3 of the parent peptide was substituted with aza-norleucine. researchgate.netnih.gov

The resulting aza-peptide, [azaNle³]-1, was found to be non-toxic and significantly reduced the levels of amyloid-β (Aβ) oligomers in a transgenic Caenorhabditis elegans model of the disease. nih.gov This highlights the potential of aza-norleucine incorporation to modulate the therapeutic properties of peptides. The synthesis of such cyclic aza-peptides can involve sequence elongation on a resin, followed by cleavage and cyclization in solution. google.com

Detailed findings from studies on norleucine-containing aza-peptides demonstrate the impact of this modification.

| Peptide Analogue | Modification | Key Research Finding | Reference |

| [azaNle³]-1 | Substitution of L-norleucine³ with aza-norleucine in a cyclic d,l-α-peptide | Exhibited improved ability to engage and inhibit the aggregation of Amyloid-β. nih.gov | nih.gov |

| [azaNle³]-1 | --- | Disassembled preformed Amyloid-β fibrils and protected cells from Aβ-mediated toxicity. nih.gov | nih.gov |

| [azaNle³]-1 | --- | Significantly abated symptoms in a C. elegans model of Alzheimer's disease by decreasing Aβ oligomer levels. nih.gov | nih.gov |

| Aza-norleucine peptide 16 | Incorporation of aza-norleucine into a cyclic peptide mimetic | Synthesized as a potential agent for the treatment or diagnosis of amyloid diseases. google.com | google.com |

The synthesis of the necessary building blocks, such as Fmoc-protected aza-amino acids, is crucial for these applications. For instance, N-Fmoc-aza¹-dipeptides can be synthesized in solution and then utilized in SPPS under standard conditions, showing quantitative coupling efficiencies. acs.org The synthesis of an Fmoc-protected aza-Leu analogue, for example, involved the reaction of an isocyanate with a synthesized Fmoc-protected hydrazine. acs.org These synthetic advancements are critical for exploring the full potential of incorporating aza-residues like aza-norleucine into peptide-based therapeutics.

Mechanistic Investigations into Peptide Self Assembly and Molecular Recognition

Supramolecular Organization of Fmoc-Norleucine and Related Derivatives

The self-assembly of Fmoc-peptide amphiphiles is a complex process governed by a delicate balance of non-covalent interactions. nih.gov The resulting supramolecular structures are influenced by both the aromatic Fmoc group and the specific amino acid sequence. frontiersin.orgscispace.com

The primary driving forces behind the self-assembly of Fmoc-dipeptides like Fmoc-Nle-Nle-OH are aromatic π-π stacking and intermolecular hydrogen bonding. nih.gov The planar, aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, a phenomenon that significantly contributes to the initial aggregation of the molecules. frontiersin.orgscispace.com This interaction is a major stabilizing factor in the formation of the core of the self-assembled nanostructures. nih.gov

Simultaneously, the peptide backbone, with its amide (-CO-NH-) groups, facilitates the formation of extensive intermolecular hydrogen bonds. researchgate.net These hydrogen bonds often lead to the formation of β-sheet-like structures, which are a common secondary structural motif in self-assembled peptide systems. frontiersin.org The combination of these two forces—π-π stacking and hydrogen bonding—creates a synergistic effect that promotes the directional and hierarchical growth of the peptide monomers into larger, ordered assemblies. scispace.com Studies on various Fmoc-dipeptides have confirmed that this interplay is crucial for the formation of stable, self-supporting hydrogels and other nanostructures. frontiersin.orgresearchgate.net

The nature of the amino acid side chains plays a critical role in modulating the self-assembly process. acs.org In this compound, the norleucine side chain is a linear four-carbon alkyl group (-CH₂CH₂CH₂CH₃), rendering it significantly hydrophobic. The hydrophobicity of the side chains is a key factor that influences the propensity of peptides to fold and assemble. nih.gov

The self-assembly of Fmoc-dipeptides typically results in the formation of elongated, high-aspect-ratio nanostructures, most commonly nanofibers. mdpi.com These nanofibers, often with diameters on the nanometer scale, entangle to form a three-dimensional network that can immobilize large amounts of solvent, leading to the formation of a hydrogel. researchgate.netnih.gov

Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are commonly used to visualize these morphologies. chinesechemsoc.orgresearchgate.net Studies on analogous Fmoc-dipeptides, such as those containing leucine (B10760876) (an isomer of norleucine) or phenylalanine, consistently reveal the presence of long, intertwined fibrillar networks. nih.govacs.org For example, the self-assembly of Fmoc-Phe-Phe results in nanocylindrical fibrils that further aggregate into larger, rigid ribbons. frontiersin.org It is highly probable that this compound would exhibit similar behavior, forming nanofibrils that constitute the building blocks of a larger, hydrogel network. The specific dimensions and persistence length of these fibrils would be influenced by the precise packing of the norleucine side chains within the fibril core.

Influence of Amino Acid Side Chain Hydrophobicity on Self-Assembly Processes

Computational and Theoretical Studies of Peptide Conformations and Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide invaluable insights into the molecular-level details of peptide self-assembly. rsc.org These techniques allow for the investigation of conformational dynamics and intermolecular interactions that are often difficult to probe experimentally. chinesechemsoc.org

MD simulations of Fmoc-dipeptides, such as Fmoc-diphenylalanine (Fmoc-FF), have been used to model the aggregation process. jlu.edu.cn These simulations show that dispersed peptide molecules in an aqueous solution can rapidly self-assemble into ordered cylindrical nanostructures. jlu.edu.cn The calculations of interaction energies confirm that the dominant stabilizing force is the π-π stacking between the Fmoc rings. jlu.edu.cn Furthermore, simulations can reveal the role of water molecules in the assembly, sometimes forming "water bridges" that can further stabilize the aggregate structure. jlu.edu.cn

For this compound, computational studies would likely focus on several key aspects:

Aggregation Propensity: Simulating the initial stages of aggregation to understand how monomers come together. rsc.org

Fibril Structure: Modeling the detailed molecular arrangement within a nanofibril, including the packing of the Fmoc groups and the hydrophobic norleucine side chains.

Such studies on similar systems, like Fmoc-dialanine, have shown that the Fmoc groups tend to form a stacked core, which is then surrounded by the peptide portions, with inter-residue hydrogen bonds and interactions with water playing crucial stabilizing roles. nih.gov

Table 1: Key Interactions in Fmoc-Dipeptide Self-Assembly from Computational Studies

| Interaction Type | Description | Significance in Self-Assembly | Supporting Evidence |

| Fmoc-Fmoc π-π Stacking | Parallel stacking of the aromatic fluorenyl rings. | Primary driving force for aggregation; forms the core of the nanofibril. | MD simulations show this is the major interaction energy contribution. jlu.edu.cn |

| Inter-peptide H-Bonding | Hydrogen bonds between the amide groups of the peptide backbone. | Directs the formation of ordered secondary structures like β-sheets. | Often hypothesized as a key stabilizer in fibril formation. nih.gov |

| Side Chain Hydrophobicity | The tendency of nonpolar side chains (like norleucine) to avoid water. | Contributes to the thermodynamic stability of the assembled state. | MD simulations show expulsion of water from hydrophobic cores. nih.govnih.gov |

| Peptide-Water H-Bonding | Hydrogen bonds between peptide groups and surrounding water molecules. | Influences the solubility of monomers and the hydration of the fibril surface. | MD simulations quantify the number of hydrogen bonds with water during assembly. nih.gov |

This table is generated based on findings from computational studies on related Fmoc-dipeptides and serves as a predictive model for this compound.

Analysis of Peptide-Biomolecule Recognition Mechanisms Involving Norleucine Residues

Norleucine, as an isosteric analog of methionine and a close structural relative of leucine, can play a significant role in how a peptide interacts with biological macromolecules like proteins. Its unbranched, hydrophobic side chain can participate in crucial binding interactions within protein pockets.

The replacement of methionine with norleucine in peptides is a common strategy in medicinal chemistry to prevent oxidation of the sulfur atom, which can lead to loss of biological activity. researchgate.net Studies where methionine is replaced by norleucine in peptidic ligands have shown that this substitution can maintain, and sometimes even enhance, binding affinity to target proteins. For example, a peptide antagonist of the VEGF receptor showed a high binding affinity (Ki of 60 nM) when its methionine residue was replaced with norleucine. researchgate.net This indicates that the hydrophobic interactions provided by the norleucine side chain were sufficient and effective for recognition at the protein's binding site.

In other contexts, norleucine has been used as a research tool to dissect the forces involved in biomolecular recognition. In one study, a neutral analog of trimethyllysine, tert-butylnorleucine, was synthesized to probe the importance of the cation-π interaction in histone recognition by chromodomains. pnas.org The study found that the neutral norleucine derivative, despite having a similar size and shape, did not show a specific interaction with the aromatic pocket of the chromodomain, demonstrating that the positive charge on lysine (B10760008) was critical for binding. pnas.org This highlights how norleucine can serve as a non-interacting, hydrophobic control or baseline when studying more complex interactions.

Therefore, in the context of a biomolecule interacting with a peptide containing this compound, the two norleucine residues would likely contribute to binding primarily through hydrophobic interactions, inserting into nonpolar pockets or interfaces on the biomolecule's surface.

Research Applications of Fmoc Nle Nle Oh Derived Peptides

Strategic Engineering of Peptide-Based Research Probes and Advanced Biomaterials

The dipeptide Fmoc-Nle-Nle-OH is instrumental in the creation of sophisticated peptide-based tools for scientific investigation. The inclusion of norleucine, an isomer of leucine (B10760876), provides a means to probe and enhance peptide functions without the oxidative susceptibility of methionine, for which it often serves as a substitute. wikipedia.org

Design and Synthesis of Peptides for Investigating Targeted Delivery Mechanisms

Peptides containing the Nle-Nle motif are synthesized to explore and optimize targeted drug delivery systems. chemimpex.comelte.hu The synthesis of these peptides typically employs solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. elte.hunih.gov In this process, this compound or individual Fmoc-Nle-OH units are sequentially added to a growing peptide chain on a solid resin support. myskinrecipes.comsigmaaldrich.comnih.gov

One area of investigation involves the development of cyclic NGR (Asn-Gly-Arg) peptides. elte.hu These peptides are known to target CD13 receptors, which are overexpressed on the surface of certain tumor cells. In a notable study, a daunorubicin-peptide conjugate was synthesized where norleucine was incorporated into the cyclic NGR scaffold. elte.hu This modification was found to influence the chemical stability and receptor-binding affinity of the conjugate, suggesting that the Nle-containing version is well-suited for drug targeting with a dual-acting propensity. elte.hu

The design of such peptide-drug conjugates often involves a spacer, such as Aoa-GFLGK, which is susceptible to cleavage by lysosomal enzymes, ensuring the release of the cytotoxic agent within the target cell. beilstein-journals.org The choice of amino acids within the targeting peptide, such as the substitution with norleucine, can significantly impact the efficacy and selectivity of these delivery systems. elte.hu

Exploration of Peptide-Drug Conjugates (PDCs) in Biological Research

The application of this compound extends to the broader field of peptide-drug conjugates (PDCs), which are a significant area of cancer research. acs.org PDCs are designed to deliver a potent cytotoxic drug selectively to cancer cells, thereby minimizing off-target effects. elte.humdpi.com The targeting peptide component of the PDC is crucial for this selectivity.

Norleucine-containing peptides have been explored as targeting vectors in PDCs. For instance, bombesin (B8815690) (Bn) peptide agonists, which target the gastrin-releasing peptide receptor (GRPR), have been synthesized with norleucine substitutions. frontiersin.org These synthetic peptides, such as [D-Phe6, β-Ala11, Phe13, Nle14]Bn(6–14), have demonstrated high affinity for GRPR. frontiersin.org

Furthermore, the glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), a compound with known anticancer activity, has been incorporated into tumor-targeted prodrugs. nih.gov While not directly derived from this compound, this research highlights the utility of norleucine derivatives in designing cancer therapeutics. The development of these PDCs often involves the use of Fmoc-protected amino acids in the synthesis of the peptide carrier. nih.gov

Methodologies for Enhancing Proteolytic Stability of Peptides in vitro

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases. nih.govchinesechemsoc.org The incorporation of unnatural amino acids, such as norleucine, is a well-established strategy to enhance the proteolytic stability of peptides. nih.gov Peptides containing norleucine are generally more resistant to enzymatic degradation compared to their counterparts with natural amino acids. nih.gov

The replacement of proteolytically labile amino acids with norleucine can significantly increase a peptide's half-life in biological fluids. mdpi.com For example, in the development of a human melanoma-targeting peptide, KK-11, norleucine was substituted with a D-amino acid to increase its stability in human serum. mdpi.com Other strategies to improve peptide stability that can be used in conjunction with norleucine incorporation include:

Cyclization: Constraining the peptide's structure through cyclization can enhance resistance to proteases. nih.gov

N-methylation: The introduction of a methyl group to the amide nitrogen of the peptide backbone can improve stability. nih.gov

Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers makes the peptide less recognizable to proteases. nih.gov

Peptide stapling: This technique involves creating a covalent linkage between two amino acid side chains to stabilize an α-helical conformation, which can increase resistance to proteolytic degradation. mdpi.com

| Modification Strategy | Effect on Peptide | Reference |

|---|---|---|

| Incorporation of Norleucine | Increases resistance to proteases. | nih.gov |

| Cyclization | Enhances proteolytic resistance and receptor selectivity. | nih.gov |

| N-methylation | Improves stability and intestinal permeability. | nih.gov |

| Incorporation of D-amino acids | Significantly increases stability and sometimes biological activity. | nih.gov |

| Peptide Stapling | Stabilizes α-helical structure, enhancing resistance to proteases. | mdpi.com |

Contributions to Protein Engineering for Modified Stability and Functionality

This compound and its constituent amino acid, Fmoc-L-norleucine, are valuable tools in protein engineering. chemimpex.com The structural similarity of norleucine to leucine and methionine allows researchers to investigate the roles of these natural amino acids in protein structure and function. wikipedia.orglifetein.com

By substituting methionine with norleucine, scientists can create proteins that are resistant to oxidation, a common issue with methionine-containing peptides. wikipedia.org This is particularly useful in studying the effects of oxidation on protein activity and stability. For example, replacing methionine with norleucine in amyloid-β peptides has been shown to reduce their neurotoxic effects, highlighting the potential of this substitution in neurodegenerative disease research. wikipedia.orglifetein.com

The incorporation of norleucine can also be used to probe the importance of specific methyl groups in protein-protein interactions, as norleucine lacks the terminal methyl group of leucine. lifetein.com This allows for a detailed analysis of the structure-function relationships within proteins. chemimpex.com

Inquiries into Neuropeptide Functions and Neurotransmitter System Modulation

Peptides derived from this compound are utilized in neuroscience research to understand the function of neuropeptides and their modulation of neurotransmitter systems. chemimpex.com Neuropeptides are small, protein-like molecules used by neurons to communicate with each other. nih.govwikipedia.org They are involved in a wide range of brain functions and can act as neurotransmitters, neuromodulators, or hormones. mdpi.comkenhub.com

The study of neuropeptides often involves the use of synthetic analogues to investigate their interaction with receptors and their downstream signaling pathways. mdpi.com The incorporation of norleucine into these synthetic neuropeptides can enhance their stability, allowing for more robust and prolonged experimental observations. chemimpex.com This is crucial for studying the long-lasting effects of neuropeptides on neuronal activity. tmc.edu

Furthermore, norleucine-containing peptides can be used to explore the role of specific amino acid residues in neuropeptide function. For example, substituting a key amino acid with norleucine can help to determine the structural requirements for receptor binding and activation. lifetein.com This approach contributes to a deeper understanding of how neuropeptides modulate synaptic transmission and neuronal excitability. mdpi.com

Development of Advanced Analytical Methodologies for Peptide Characterization and Quantification

The synthesis of peptides using this compound necessitates the use of advanced analytical techniques for their characterization and quantification. creative-peptides.com High-performance liquid chromatography (HPLC) is a fundamental tool for purifying and assessing the purity of synthetic peptides. nih.govsigmaaldrich.com Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence. nih.govlcms.cz

For peptides containing norleucine, specific analytical considerations may be necessary. For instance, norleucine can be used as an internal standard in amino acid analysis for the quantification of other amino acids. taylorandfrancis.com

The development of robust analytical methods is crucial for ensuring the quality and reproducibility of research conducted with synthetic peptides. These methods are essential for:

Purity Assessment: Determining the percentage of the desired peptide in a synthetic mixture.

Sequence Verification: Confirming that the correct amino acid sequence has been synthesized.

Quantification: Accurately measuring the concentration of the peptide solution.

Stability Studies: Monitoring the degradation of the peptide over time under various conditions.

| Analytical Technique | Purpose in Peptide Analysis | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | nih.govsigmaaldrich.com |

| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | nih.govlcms.cz |

| Amino Acid Analysis | Quantification of amino acids; Norleucine can be used as an internal standard. | taylorandfrancis.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural characterization of peptides. | nih.gov |

Synthesis and Characterization of Cyclic Peptides and Peptide Mimetics

The incorporation of norleucine residues via Fmoc-Nle-OH is a key strategy in the development of cyclic peptides and peptide mimetics. These structures are designed to overcome the limitations of linear peptides, such as poor stability and low bioavailability, by introducing conformational constraints.

Synthesis Strategies: The synthesis of these cyclic structures typically begins with the stepwise assembly of a linear peptide on a solid support using standard Fmoc/tBu chemistry. nih.gov Fmoc-Nle-OH can be incorporated at various positions within the linear sequence. dovepress.comnih.govacs.org Following the assembly of the linear precursor, cyclization is achieved through several methods:

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal amine and the C-terminal carboxylic acid. This is a common strategy for creating cyclic peptides and can be performed on-resin or in solution after cleavage from the support. merel.si Microwave-enhanced SPPS has been shown to improve the efficiency of both the linear assembly and the subsequent cyclization step. merel.si

Side-Chain to Side-Chain Cyclization: This method creates a covalent bridge between the side chains of two amino acid residues within the peptide sequence. A notable example involves the synthesis of a cyclic peptide using a derivative, Fmoc-Nle(ε-N3)-OH. acs.orgnih.gov This modified norleucine, along with another amino acid containing an alkyne group (like propargylglycine), is incorporated into the linear peptide. The cyclization is then accomplished via a copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole bridge. acs.orgnih.govrsc.org This approach offers an alternative to traditional lactam bridges and does not require complex orthogonal protecting group schemes. acs.orgnih.gov

Peptide Mimetics: Fmoc-Nle-OH is also used in the synthesis of peptide mimetics, where parts of the peptide backbone or side chains are replaced with non-natural moieties to enhance specific properties. The triazole ring formed during the side-chain cyclization described above is itself a peptidomimetic element, mimicking the geometry of a peptide bond while providing increased resistance to enzymatic degradation. mdpi.com Furthermore, patent literature describes the preparation of azapeptides, another class of peptide mimetics, commencing from Fmoc-Nle-OH. google.com

Characterization: Once synthesized, these cyclic peptides and mimetics are rigorously characterized to confirm their structure and conformational properties. Techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify the molecular weight and three-dimensional structure. acs.orgnih.gov Circular Dichroism (CD) spectroscopy is often employed to study the secondary structure, such as the prevalence of turn-helical conformations, which can be stabilized by the cyclization. acs.orgnih.gov

| Strategy | Description | Key Reagents/Residues | Findings/Applications | Citations |

| Head-to-Tail Cyclization | Formation of a peptide bond between the N- and C-termini of the linear peptide precursor. | DIC/HOBt, PyBOP, Fmoc-Glu-ODmab | Creates macrocyclic structures with improved stability; method is enhanced by microwave SPPS. | nih.govmerel.si |

| Side-Chain to Side-Chain Cyclization (CuAAC) | Intramolecular "click chemistry" reaction between an azide (B81097) and an alkyne incorporated into amino acid side chains. | Fmoc-Nle(ε-N3)-OH, Propargylglycine (Pra), Cu(I) catalyst | Forms a stable, bioisosteric 1,4-disubstituted triazole bridge, stabilizing helical structures and improving proteolytic resistance. | acs.orgnih.govrsc.org |

| Azapeptide Synthesis | Incorporation of aza-amino acids (where the α-carbon is replaced by a nitrogen atom) into the peptide chain. | Fmoc-Nle-OH, Activated carbazates | Generates peptide mimetics with altered conformational and electronic properties. | google.com |

Construction and Application of Peptide Dendrimer Architectures

Peptide dendrimers are highly branched, tree-like macromolecules with a well-defined structure. nih.gov The synthesis of these complex architectures often utilizes Fmoc SPPS, where Fmoc-Nle-OH can be incorporated as one of the amino acid building blocks. acs.orgnih.gov

Construction: The construction of peptide dendrimers is a stepwise process that builds outward from a central core. The key to creating the branched structure is the use of a branching amino acid, typically Fmoc-Lys(Fmoc)-OH. acs.orgsemanticscholar.org After coupling this residue, the two Fmoc groups on the α- and ε-amines are removed, providing two sites for further peptide chain elongation. This process is repeated to build successive "generations" (G1, G2, G3, etc.), with each generation doubling the number of branches. nih.gov

Fmoc-Nle-OH can be incorporated into the dendrimer's structure in several ways:

In the Branches: Norleucine can be part of the linear peptide sequences that form the branches of the dendrimer.

On the Surface: The terminal ends of the dendrimer branches can be functionalized with norleucine residues.

Within a Cleavable Sequence: Specific peptide sequences containing norleucine can be engineered into the dendrimer scaffold to act as substrates for proteases. researchgate.net

The synthesis is typically performed on a solid support, and purification is often achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.gov The final products are characterized by mass spectrometry and NMR to confirm their precise molecular weight and structure. nih.gov

Applications: The unique, multivalent nature of peptide dendrimers makes them suitable for a variety of biomedical and biotechnological applications. nih.gov

Drug and Gene Delivery: The high density of surface groups can be modulated to facilitate the delivery of therapeutic agents. nih.gov Lipophilic peptide dendrimers, which can be synthesized using hydrophobic amino acids like norleucine, have been developed for the delivery of splice-switching oligonucleotides. nih.gov The lipophilic character aids in complexing with genetic material and traversing cell membranes. nih.gov

Protein Mimetics and Targeting: Dendrimers can be designed to mimic the surfaces of proteins, enabling them to interact with biological targets. nih.govnih.gov For example, dendrimers presenting multiple copies of a targeting peptide can bind with high avidity to cell surface receptors. Peptide dendrimers have been synthesized to target the EphA2 receptor, which is overexpressed in certain cancers like pancreatic cancer. semanticscholar.org

Diagnostic Reagents: A study reported the synthesis of a dendrimer containing the cleavable peptide sequence Glu-Glu-Ile-Nle-Arg-Arg. researchgate.net This dendrimer was used to create a highly sensitive fluorescent reporter for analyzing the activity of human neutrophil elastase, a protease implicated in inflammatory diseases. researchgate.net

| Dendrimer Component | Role of Fmoc-Nle-OH Derived Residues | Example Application | Citations |

| Core/Branching Unit | Not typically used as the core, which is often a multifunctional molecule or a branching amino acid like lysine (B10760008). | N/A | acs.orgsemanticscholar.org |

| Branches/Surface | Incorporated into the peptide chains that form the branches to add lipophilicity and specific steric properties. | Lipophilic peptide dendrimers for delivery of oligonucleotides. | nih.gov |

| Functional Unit | Part of a specific peptide sequence (e.g., a protease substrate) attached to the dendrimer scaffold. | A fluorescent reporter for human neutrophil elastase activity containing a Glu-Glu-Ile-Nle-Arg-Arg sequence. | researchgate.net |

Analytical and Characterization Techniques in Fmoc Nle Nle Oh Research

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic techniques are indispensable for the primary structural confirmation of Fmoc-Nle-Nle-OH, verifying its molecular weight and the covalent bonding arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the detailed molecular structure of Fmoc-dipeptides in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to provide unambiguous assignments of all atoms within the molecule.

¹H NMR spectra provide information on the number and chemical environment of protons. For this compound, characteristic signals would be expected for the aromatic protons of the Fmoc group, the α-protons of the two norleucine residues, the methylene (B1212753) and methyl protons of the norleucine side chains, and the protons of the peptide backbone. The chemical shifts and coupling constants of these protons are indicative of the local electronic environment and dihedral angles, offering insights into the peptide's conformation. mdpi.comnih.gov

¹³C NMR spectra reveal the number of chemically distinct carbon atoms. The spectrum of this compound would display signals for the carbonyl carbons of the peptide bond and the C-terminus, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the norleucine residues. mdpi.com

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the expected chemical shifts.

| Proton Assignment | Exemplary Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Fmoc aromatic protons | 7.20-7.80 | Multiplet | - |

| Fmoc CH, CH₂ | 4.10-4.40 | Multiplet | - |

| Nle¹ α-CH | 4.25 | Multiplet | 7.5 |

| Nle² α-CH | 4.15 | Multiplet | 7.8 |

| Nle¹,² β-CH₂ | 1.50-1.70 | Multiplet | - |

| Nle¹,² γ, δ-CH₂ | 1.20-1.40 | Multiplet | - |

| Nle¹,² ε-CH₃ | 0.85-0.95 | Triplet | 7.2 |

| NH protons | 6.50-7.00 | Doublet | - |

| OH proton | 12.00 | Broad Singlet | - |

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound with high accuracy and to confirm its elemental composition. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the molecule to be ionized with minimal fragmentation. researchgate.netnih.gov

ESI-MS analysis of this compound would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The measured mass-to-charge ratio (m/z) can be compared to the theoretical value to confirm the identity of the compound.

Tandem Mass Spectrometry (MS/MS) can be used to further confirm the peptide sequence. By selecting the parent ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, primarily yielding b- and y-ions from cleavage of the peptide bond. This fragmentation pattern allows for the definitive identification of the amino acid sequence. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., High-Performance Liquid Chromatography)

Chromatographic methods are central to the purification and purity assessment of synthetic peptides like this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for analyzing the purity of Fmoc-protected peptides and for their isolation. perlan.com.plnih.govajpamc.com

Reversed-Phase HPLC (RP-HPLC) is the standard method for purity analysis. The hydrophobic nature of the Fmoc group and the norleucine side chains makes this compound well-suited for separation on a non-polar stationary phase (e.g., C18) with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). dovepress.com The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. Commercial preparations of Fmoc-amino acids and peptides often report purities of ≥98% as determined by HPLC. sigmaaldrich.com

Preparative HPLC utilizes the same principles as analytical HPLC but on a larger scale to isolate the target peptide from impurities generated during synthesis. ajpamc.com

Chiral HPLC can be employed to determine the enantiomeric purity of the dipeptide. This is crucial as racemization can occur during peptide synthesis. Specialized chiral stationary phases are used to separate the L,L-diastereomer from any L,D, D,L, or D,D-diastereomers that may have formed. phenomenex.com

The following table illustrates a typical set of HPLC parameters for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 265 nm |

| Expected Retention Time | Dependent on specific gradient and column |

Advanced Biophysical Methods for Investigating Peptide Interactions and Conformational Dynamics

While primarily a building block, the biophysical properties of this compound and related peptides can be investigated to understand how they might influence the behavior of larger peptide assemblies.

Circular Dichroism (CD) Spectroscopy is a valuable technique for studying the secondary structure of peptides in solution. frontiersin.org While a dipeptide is too short to form stable secondary structures like α-helices or β-sheets on its own, CD can be used to monitor conformational changes upon interaction with other molecules or in different solvent environments. For larger peptides containing the Nle-Nle motif, CD would be instrumental in determining their folding characteristics. acs.org

Fluorescence Spectroscopy can be utilized to probe the local environment of the Fmoc group. The fluorescence of the fluorenyl moiety is sensitive to the polarity of its surroundings. Changes in the fluorescence intensity and emission maximum can provide insights into the binding of the dipeptide to other molecules, such as proteins or lipid membranes, and can be used to study peptide aggregation. frontiersin.org

Hydrophobicity Analysis can be performed using techniques like Hydrophobic Interaction Chromatography (HIC) . HIC separates molecules based on their hydrophobicity and can be used to quantitatively assess this property for this compound. dovepress.comwhiterose.ac.ukfrontiersin.org Understanding the hydrophobicity is crucial as it can influence solubility, aggregation propensity, and interactions with biological membranes.

These advanced biophysical methods, while not routinely reported for a simple dipeptide building block, are powerful tools for the characterization of larger, more complex peptides where the hydrophobic Nle-Nle unit may play a significant structural or functional role. mdpi.com

Future Perspectives and Emerging Avenues in Fmoc Nle Nle Oh Research

Innovations in Sustainable Synthesis Technologies for Norleucine-Containing Peptides

The production of peptides, including norleucine-containing sequences, has traditionally relied on methods like solid-phase peptide synthesis (SPPS) that utilize large quantities of hazardous solvents and reagents. gcande.org A significant future direction lies in the development and adoption of green chemistry principles to mitigate the environmental impact of peptide synthesis. rsc.orgin-cosmetics.com

Key innovations shaping the sustainable synthesis of peptides like Fmoc-Nle-Nle-OH include:

Greener Solvents and Reagents : Research is actively exploring alternatives to traditional, environmentally problematic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). researchgate.net The goal is to replace petrochemical-based reagents with renewable and eco-friendly alternatives without sacrificing the purity or efficacy of the final peptide product. in-cosmetics.com

Alternative Synthesis Methodologies : Beyond traditional SPPS, technologies such as liquid-phase peptide synthesis (LPPS) and chemo-enzymatic peptide synthesis (CEPS) are being optimized to offer more sustainable pathways. gcande.orgrsc.org These methods can reduce waste and the use of hazardous chemicals.

Process Optimization and Automation : Innovations in manufacturing processes, including the automation of solvent delivery and real-time monitoring of reactions, can enhance safety, reduce waste, and decrease the use of organic solvents. lubrizol.com

Sustainable Supports : The development of novel polymeric supports, such as CLEAR supports, which show excellent swelling properties in a wide range of solvents including water, is a key area of innovation. researchgate.net Norleucine has been used as an "internal reference" amino acid in the development and testing of such sustainable resins for both batch and continuous-flow synthesis. researchgate.net

The push for sustainability is driven by both environmental responsibility and increasingly stringent regulations from agencies like the European Chemicals Agency (ECHA) under REACH. gcande.orgrsc.org These advancements aim to make the industrial production of peptides more efficient and environmentally benign. rsc.org

Exploration of Novel Academic and Research Applications Beyond Current Scope

While Fmoc-protected amino acids are standard reagents in peptide synthesis, the specific dipeptide this compound serves as a building block for more complex structures with emerging applications. chemimpex.comalfa-chemistry.com The inclusion of norleucine, an isomer of leucine (B10760876), is particularly significant as it can be used to probe protein structure and function or to create peptides with enhanced stability. lifetein.com

Emerging research avenues for norleucine-containing dipeptides include:

Advanced Biomaterials : Dipeptides, especially those with Fmoc modifications, are known to self-assemble into functional nanostructures like hydrogels, nanofibers, and nanotubes. acs.orgtandfonline.comnih.gov These materials are being investigated for applications in tissue engineering, 3D cell culture, and as vehicles for controlled drug delivery. acs.orgnih.gov The hydrophobic nature of the dual norleucine residues in this compound could be exploited to create novel hydrogels with unique mechanical and release properties.

Therapeutic Peptide Development : Norleucine is often substituted for methionine in therapeutic peptide design to prevent oxidation, thereby increasing the shelf life and stability of the drug without losing biological activity. elifesciences.orgrsc.orgpeptide.com this compound can serve as a key component in the synthesis of more stable analogs of known bioactive peptides, with potential uses as antimicrobial, anticancer, or neuroprotective agents. lifetein.comnumberanalytics.comresearchgate.net

Peptidomimetics and Drug Discovery : The use of non-proteinogenic amino acids like norleucine is a cornerstone of peptidomimetic design. researchgate.netmdpi.com this compound can be incorporated into peptide libraries for screening new drug candidates that mimic natural peptide-receptor interactions with improved stability and bioavailability. tandfonline.commdpi.com

The exploration of these applications is facilitated by the low molecular weight and synthetic accessibility of dipeptides, making them attractive candidates for drug discovery and materials science. acs.orgresearchgate.net

Advancements in In Silico Design and Predictive Modeling for Peptide Systems

The design and optimization of peptides can be a time-consuming and expensive process. Advances in computational chemistry and bioinformatics are providing powerful in silico tools to accelerate this research. These methods are particularly valuable for peptides containing non-proteinogenic amino acids like norleucine, for which experimental data may be scarce. nih.govrsc.org

Future research on systems involving this compound will be heavily influenced by:

Structure Prediction : Tools like Peplook and Rosetta are used to predict the three-dimensional structures of peptides, including those with non-natural residues and cyclic architectures. elifesciences.orgnih.gov This allows researchers to visualize how a peptide containing a Nle-Nle motif might fold and interact with a biological target.

Property Prediction (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activity and physicochemical properties of peptides. mdpi.complos.org For instance, models can predict hydrophobicity (logP), which is crucial for a peptide's absorption and distribution, based on its sequence and structure. scispace.com Deep learning models are also emerging that can predict properties like chromatographic retention time and antimicrobial activity from the peptide's structure. rsc.orgnih.gov

Multi-Objective Optimization : Machine learning frameworks are being created to design new peptides by simultaneously optimizing multiple properties, such as maximizing antimicrobial activity while minimizing toxicity. rsc.orgresearchgate.net These systems can explore a vast chemical space, including non-proteinogenic amino acids, to suggest novel sequences for synthesis and testing. rsc.orgplos.org

These computational approaches allow for the rational design of peptides, enabling scientists to screen vast virtual libraries and prioritize the most promising candidates for experimental validation, thereby saving significant time and resources. mdpi.comfrontiersin.org

Promotion of Interdisciplinary Research Collaborations Leveraging this compound Chemistry

The versatility of peptide chemistry provides a natural platform for interdisciplinary collaboration. Simple, well-defined building blocks like this compound are ideal tools for fostering partnerships between researchers in disparate fields.

Future progress will likely be driven by collaborations that leverage peptide chemistry:

Chemistry and Materials Science : The self-assembly of Fmoc-dipeptides into functional materials is a prime area for collaboration between synthetic chemists and material scientists. grc.org Together, they can design and characterize novel materials for applications in catalysis, regenerative medicine, and advanced sensors. acs.orggrc.org

Chemical Biology and Medicine : Peptide chemistry is a crucial bridge between chemistry and biology. frontiersin.org Collaborations between chemists, biologists, and clinicians are essential for developing new peptide-based therapeutics and diagnostics. researchgate.netacs.org For example, a synthetic chemist could use this compound to build a stable peptide designed by a biologist to inhibit a specific protein-protein interaction implicated in a disease.

Nanotechnology and Diagnostics : The incorporation of peptide building blocks into nanostructures can lead to new tools for diagnostics and nanotechnology. acs.org Interdisciplinary teams can work to create peptide-functionalized nanoparticles for targeted drug delivery or as components in biosensors.

Scientific conferences and research consortia are increasingly being organized to promote these interactions, bringing together scientists from academia and industry to share findings and spark new collaborations. grc.orgfrontiersin.orgrsc.org The simplicity and stability offered by the Nle-Nle motif make it an accessible and powerful component for such cross-disciplinary projects. riken.jp

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Fmoc-Nle-Nle-OH in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized via SPPS using Fmoc chemistry. Key parameters include:

- Coupling : Use 2–4 equivalents of the amino acid, activated with HBTU/HOBt or DIC/Oxyma in DMF, with a reaction time of 30–60 minutes.

- Deprotection : 20% piperidine in DMF for 5–10 minutes to remove the Fmoc group.

- Solubility : Ensure the compound is dissolved in DMF or NMP to prevent aggregation during coupling.

- Monitor coupling efficiency via Kaiser or chloranil tests. Incomplete reactions require recoupling .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store lyophilized powder at –20°C in airtight, light-protected containers under inert gas (e.g., argon). For short-term use (≤1 week), dissolve in DMF and store at 4°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the Fmoc group .

Q. What analytical techniques validate the purity and identity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95% ideal).

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF (expected [M+H]⁺: 467.3).

- NMR : Characterize structure using ¹H/¹³C NMR in deuterated DMSO or CDCl₃, focusing on Fmoc aromatic protons (δ 7.3–7.8 ppm) and Nle side-chain methylene signals (δ 1.2–1.6 ppm) .

Advanced Research Questions

Q. How does this compound influence peptide chain stability compared to other non-canonical amino acids?

- Methodological Answer :

- Hydrophobicity : Nle (norleucine) enhances peptide hydrophobicity compared to Leu or Ile, which can improve membrane permeability. Quantify via RP-HPLC retention times or octanol-water partition coefficients (logP).

- Steric Effects : The linear Nle side chain reduces steric hindrance during coupling, enabling efficient synthesis of bulky or aggregation-prone sequences. Compare coupling yields using UV monitoring (e.g., Fmoc deprotection at 301 nm) .

Q. What strategies mitigate side reactions when incorporating this compound into peptides with multiple adjacent hydrophobic residues?

- Methodological Answer :

- Solvent Optimization : Use DMF/NMP mixtures (4:1) or additives like chaotropic agents (e.g., 0.1 M urea) to prevent aggregation.

- Microwave-Assisted Synthesis : Apply controlled heating (50°C, 10–20 W) to enhance coupling efficiency.

- Post-Synthesis Analysis : Use LC-MS to detect deletion sequences or oxidation byproducts. Reductive alkylation (e.g., with TIPS) may suppress methionine-like oxidation in Nle .

Q. How can this compound be functionalized for site-specific bioconjugation in drug delivery systems?

- Methodological Answer :

- Orthogonal Protection : Introduce Alloc or ivDde groups on the Nle side chain for selective deprotection (e.g., Pd(PPh₃)₄ for Alloc).

- Click Chemistry : Modify the Nle side chain with azide/alkyne handles for CuAAC or SPAAC reactions. Validate conjugation efficiency via MALDI-TOF or fluorescence labeling .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported solubility data for this compound across studies?

- Methodological Answer :

- Contextual Factors : Variability arises from differences in solvent purity, temperature, and peptide sequence context.

- Standardization : Use dynamic light scattering (DLS) to quantify aggregation in real-time. Compare solubility in DMF vs. DMSO using nephelometry.

- Literature Cross-Validation : Prioritize data from peer-reviewed sources (e.g., PubChem, Beilstein Journal) over vendor-specific claims .

Experimental Design Considerations

Q. What controls are essential when using this compound in peptide stability assays?

- Methodological Answer :

- Negative Controls : Include peptides with Leu or Ile substitutions to isolate Nle-specific effects.

- Degradation Controls : Incubate peptides in PBS (pH 7.4) and human serum at 37°C for 24–72 hours. Analyze via SDS-PAGE or LC-MS to assess proteolytic resistance.

- Statistical Replicates : Perform triplicate syntheses and assays to account for batch variability .

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products